Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate
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Overview
Description
Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound belongs to the class of carbamates, which are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-5-(chloromethyl)pyridine with tert-butyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate: Similar structure but with a methyl group instead of a chloromethyl group.
Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate: Similar structure but with a methoxy group instead of a chloromethyl group.
Uniqueness
Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H14Cl2N2O2 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl N-[3-chloro-5-(chloromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-7(4-12)5-14-6-8(9)13/h5-6H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
ZXFRPXONQGWAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1CCl)Cl |
Origin of Product |
United States |
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